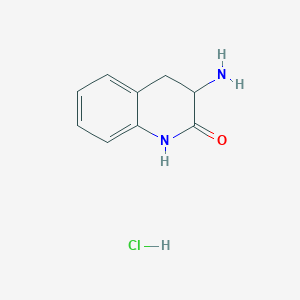

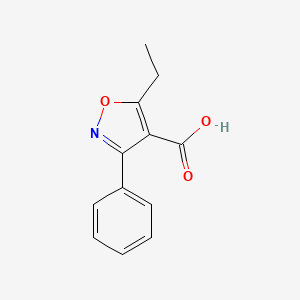

5-乙基-3-苯基-1,2-噁唑-4-羧酸

描述

The compound "5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds and their synthesis, structural characterization, and chemical properties. These compounds are generally within the realm of heterocyclic chemistry, which includes oxazoles, triazoles, and other nitrogen-containing heterocycles. These compounds are of interest due to their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds often involves the use of "click chemistry" for the construction of triazole rings, as seen in the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate . Another method includes the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate to yield ethyl 1,2,4-triazole-3-carboxylates . Additionally, palladium-catalyzed reactions have been employed for the alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate . These methods highlight the versatility and efficiency of modern synthetic approaches to heterocyclic compounds.

Molecular Structure Analysis

Structural and spectral characterization is crucial for understanding the properties of these compounds. For instance, ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate was characterized by X-ray crystallography, revealing its triclinic space group and unit cell parameters . Similarly, the novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was characterized by single-crystal X-ray diffraction, which provided insights into its molecular arrangement and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be diverse. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene resulted in the formation of ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photochemical synthesis routes . The direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with various halides under palladium catalysis also exemplify the types of chemical transformations these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are often determined by their molecular structure. For instance, the photophysical properties and singlet oxygen activation properties of ethyl 2-arylthiazole-5-carboxylates were studied, revealing their potential as singlet-oxygen sensitizers . The NMR study on 5-carboxymethyl-1,2,4-triazole and 5-oxo-1,2,4-triazine derivatives provided detailed information on their electronic structure and molecular dynamics .

科学研究应用

合成和衍生物

合成方法: 已经开发了各种合成噁唑-4-羧酸酯衍生物的方法,包括5-乙基-3-苯基-1,2-噁唑-4-羧酸的合成。这些方法涉及环缩合反应和与羧酸氯化物或N-(酰氧基)吡咯烷-2,5-二酮的处理 (Tormyshev et al., 2006)。

化学转化: 噁唑衍生物的合成涉及各种化学转化,如N-Boc-β-氨基醇的SN2环化和随后的碱诱导转化,形成各种取代苯基-2-氧代-1,3-噁唑啉-5-羧酸酯 (Madhusudhan et al., 2003)。

药用应用

- 潜在抗菌剂: 一些噁唑衍生物,包括类似于5-乙基-3-苯基-1,2-噁唑-4-羧酸的化合物,显示出作为抗菌剂的潜力。这些化合物已经被设计和合成用于此目的,展示出显著的抗金黄色葡萄球菌和抗真菌活性 (Biointerface Research in Applied Chemistry, 2020)。

工业应用

- 防腐蚀: 已经研究了噁唑衍生物在盐酸介质中对低碳钢的防腐蚀性能。这些研究对于了解这类化合物在工业环境中的应用至关重要 (Rahmani et al., 2018)。

安全和危害

未来方向

Oxazole and its derivatives have gained strong interest in recent times due to their increasing importance in the field of medicinal chemistry . Their widespread useful biological activities have attracted increasing attention of chemical and pharmacological communities in their search for new lead compounds . Therefore, future research may focus on the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

作用机制

Target of Action

Compounds with similar structures have been shown to interact with various biological targets .

Mode of Action

Carboxylic acids, a group to which this compound belongs, typically undergo nucleophilic acyl substitution reactions . In these reactions, the carboxylic acid is first converted into an intermediate, replacing the –OH of the acid with a better leaving group. The intermediate then reacts with a nucleophile .

Biochemical Pathways

Compounds with similar structures have been shown to participate in various biochemical reactions .

Result of Action

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .

属性

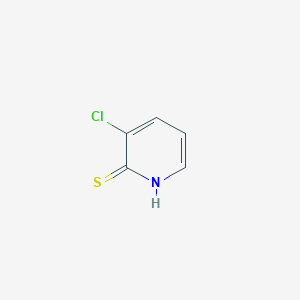

IUPAC Name |

5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c1-2-9-10(12(14)15)11(13-16-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVNATITQUEJFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543383 | |

| Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

CAS RN |

91569-55-0 | |

| Record name | 5-Ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-3-phenyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。